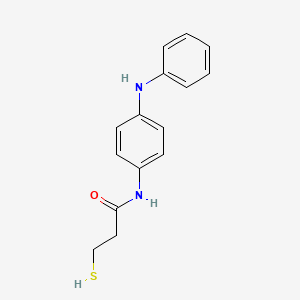

N-(4-Anilinophenyl)-3-sulfanylpropanamide

Cat. No. B8613609

M. Wt: 272.4 g/mol

InChI Key: OCKGJZGQBLKCRL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05247027

Procedure details

A mixture of 18.4 grams of N-phenyl-p-phenylene diamine, 10.6 grams of β-mercaptopropionic acid and 120 milliliters of xylene (technical grade) was heated to reflux (about 140° C.) under nitrogen atmosphere, with stirring. A 1.6 milliliter quantity of water (90% of theory) was removed from this mixture by azetropic distillation through a Vigreux column with the aid of Dean-Start trap, during a 13-hour period. A solid product was isolated in 18.7 grams quantity from the reaction mixture by cooling the latter, pouring into hexane, collecting the resultant crystalline product by filtration, washing the crushed crystalline product with more hexane and evaporating to dryness. The product was recrystallized from hot toluene to 17.6 grams (64.5%) of white platelets melting at 98.3°-99.5° C. The resultant new compound, N-(4-anilino-phenyl)beta-mercaptopropionamide, sometimes referred to hereafter as MPDA, had mercaptan assay of 93.8% of theoretical, on the basis of a potentiometric titration with an isopropyl alcohol solution of silver nitrate, following a method described R. M. Pierson, A. J. Costanza and A. H. Weinstein, J. Polymer Sci., 17, 234 (1955).

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[SH:15][CH2:16][CH2:17][C:18](O)=[O:19].C1(C)C(C)=CC=CC=1>CCCCCC>[NH:7]([C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:18](=[O:19])[CH2:17][CH2:16][SH:15])=[CH:10][CH:9]=1)[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

18.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)NC1=CC=C(C=C1)N

|

|

Name

|

|

|

Quantity

|

10.6 g

|

|

Type

|

reactant

|

|

Smiles

|

SCCC(=O)O

|

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

reactant

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

140 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 1.6 milliliter quantity of water (90% of theory) was removed from this mixture by azetropic distillation through a Vigreux column with the aid of Dean-Start trap, during a 13-hour period

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A solid product was isolated in 18.7 grams quantity from the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by cooling the latter,

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collecting the resultant crystalline product

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washing the crushed crystalline product with more hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporating to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was recrystallized from hot toluene to 17.6 grams (64.5%) of white platelets melting at 98.3°-99.5° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

N(C1=CC=CC=C1)C1=CC=C(C=C1)NC(CCS)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |